1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

Beschreibung

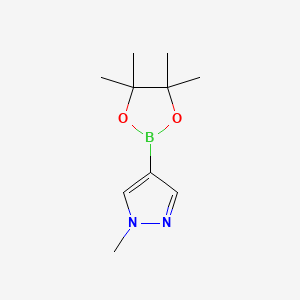

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 761446-44-0) is a boronic ester derivative widely employed in Suzuki-Miyaura cross-coupling reactions to synthesize biaryls and heterocyclic compounds. Its molecular formula is C₁₀H₁₇BN₂O₂, with a molecular weight of 208.07 g/mol . Structurally, it features a pyrazole ring substituted with a methyl group at the 1-position and a pinacol boronate ester at the 4-position, enhancing its stability and reactivity in palladium-catalyzed couplings .

This compound is a critical intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing kinase inhibitors, BCL6 inhibitors, and modulators of Wnt or M1 muscarinic acetylcholine receptors . Commercial batches typically achieve ≥97% purity, with a melting point range of 62–65°C .

Eigenschaften

IUPAC Name |

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BN2O2/c1-9(2)10(3,4)15-11(14-9)8-6-12-13(5)7-8/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNGGGYMLHAMJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378816 | |

| Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761446-44-0 | |

| Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=761446-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis via Boronic Acid Derivatives

One of the primary methods for synthesizing 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves the use of boronic acid derivatives. The general approach includes:

Starting Materials : 1-Methylpyrazole and boronic acid derivatives like bis(pinacolato)diboron.

Reaction Conditions : Typically performed under metal-catalyzed conditions (e.g., using palladium catalysts) in an inert atmosphere to prevent oxidation.

Mechanism : The reaction proceeds through a cross-coupling mechanism where the pyrazole ring is functionalized with the boronic acid moiety.

This method has been documented to yield high purity and good yields of the desired product.

Direct Functionalization of Pyrazole

Another approach is the direct functionalization of the pyrazole ring:

Reagents : 1-Methylpyrazole is reacted with a suitable leaving group attached to the boron source.

Catalysts : Metal catalysts such as nickel or palladium are often employed to facilitate the reaction.

Yield and Purity : This method can provide moderate to high yields depending on the reaction conditions and purification processes used.

This technique is particularly advantageous due to its straightforward approach and fewer steps involved compared to other methods.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the different preparation methods for 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole:

| Method | Starting Materials | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Boronic Acid Derivative Synthesis | 1-Methylpyrazole + Boronic Acid | 80-95 | >98 | High yield and purity |

| Direct Functionalization | 1-Methylpyrazole + Leaving Group | 60-80 | >95 | Fewer steps, simpler procedure |

Research Findings

Recent studies have highlighted the importance of optimizing reaction conditions such as temperature, solvent choice, and catalyst type to enhance yield and purity. For example:

Temperature Control : Maintaining lower temperatures during reactions can prevent side reactions and improve selectivity towards the desired product.

Solvent Effects : The choice of solvent plays a crucial role in solubility and reactivity; polar aprotic solvents are often preferred for these types of reactions.

Analyse Chemischer Reaktionen

1-Methyl-1H-Pyrazol-4-borsäure-Pinacolester unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Suzuki-Miyaura-Kreuzkupplungsreaktionen: Diese Reaktion beinhaltet die Kupplung des Boronsäureesters mit einem Aryl- oder Vinylhalogenid in Gegenwart eines Palladiumkatalysators und einer Base. .

Umesterungsreaktionen: Die Verbindung kann an Umesterungsreaktionen teilnehmen, bei denen die Estergruppe unter sauren oder basischen Bedingungen gegen einen anderen Alkohol ausgetauscht wird.

Oxidations- und Reduktionsreaktionen: Weniger häufig, die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Borsäuren zu bilden, oder reduziert werden, um Borane zu bilden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Palladiumkatalysatoren, Basen wie Kaliumcarbonat und Lösungsmittel wie THF oder Dimethylformamid (DMF) .

Wissenschaftliche Forschungsanwendungen

1-Methyl-1H-Pyrazol-4-borsäure-Pinacolester hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Er wird häufig in der Synthese komplexer organischer Moleküle verwendet, darunter Pharmazeutika und Agrochemikalien, durch Suzuki-Miyaura-Kreuzkupplungsreaktionen

Medizin: Sie spielt eine Rolle bei der Entwicklung potenzieller Therapeutika, darunter γ-Sekretase-Modulatoren und JAK2-Inhibitoren zur Behandlung myeloproliferativer Erkrankungen

Industrie: Die Verbindung wird bei der Herstellung von fortschrittlichen Materialien und Feinchemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von 1-Methyl-1H-Pyrazol-4-borsäure-Pinacolester bei Suzuki-Miyaura-Kreuzkupplungsreaktionen umfasst mehrere wichtige Schritte:

Oxidative Addition: Der Palladiumkatalysator unterliegt einer oxidativen Addition mit dem Aryl- oder Vinylhalogenid und bildet einen Palladiumkomplex.

Transmetallierung: Der Boronsäureester überträgt seine organische Gruppe auf den Palladiumkomplex und bildet eine neue Kohlenstoff-Kohlenstoff-Bindung.

Reduktive Eliminierung: Der Palladiumkomplex unterliegt einer reduktiven Eliminierung, wobei das gekoppelte Produkt freigesetzt und der Palladiumkatalysator regeneriert wird.

Die molekularen Zielstrukturen und Signalwege, die an seinen biologischen Anwendungen beteiligt sind, umfassen die Hemmung spezifischer Enzyme und die Modulation von Signalwegen .

Wirkmechanismus

The mechanism of action of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex, forming a new carbon-carbon bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

The molecular targets and pathways involved in its biological applications include inhibition of specific enzymes and modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The reactivity, stability, and applications of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole are influenced by its substitution pattern. Below is a comparative analysis with analogous boronic esters:

Structural and Functional Comparisons

Application-Specific Performance

- Pharmaceuticals: The parent compound achieves 65.4% yield in synthesizing quinoline-based kinase inhibitors , whereas the phenyl-spaced derivative is preferred for extended π-systems in cancer therapeutics.

- Material Science : The phenyl-substituted analog is utilized in organic electronics due to its extended conjugation.

- Biological Targeting : The fluoro-methoxybenzyl derivative exhibits enhanced binding to hydrophobic enzyme pockets, making it valuable in TRK inhibitor development .

Biologische Aktivität

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 761446-44-0) is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C10H17BN2O2

- Molecular Weight : 208.07 g/mol

- Purity : Typically >98% in commercial preparations .

The biological activity of 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is primarily attributed to its ability to act as a boron-containing compound. Boron compounds have been shown to interact with biological systems through various mechanisms:

- Enzyme Inhibition : Boron compounds can inhibit enzymes involved in various metabolic pathways. For instance, they may interfere with serine proteases and other enzymes critical for tumor progression and inflammation .

- Cell Signaling Modulation : The compound may affect signaling pathways related to cell proliferation and apoptosis. This modulation can lead to therapeutic effects in cancer and other diseases .

- Antioxidant Activity : Some studies suggest that boron-containing compounds exhibit antioxidant properties, which can mitigate oxidative stress in cells .

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Anticancer Activity : Research indicates that 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole may serve as a potential anticancer agent by inhibiting cancer cell growth through apoptosis induction and cell cycle arrest mechanisms .

- Neuroprotective Effects : Some findings suggest that this compound may protect neuronal cells from oxidative damage and apoptosis, indicating potential applications in neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

In a study examining the effects of various boron compounds on cancer cell lines, 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole demonstrated significant cytotoxicity against breast cancer cells (MCF7). The study reported an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway and inhibited the PI3K/Akt signaling pathway .

Case Study 2: Neuroprotection

A recent investigation into neuroprotective agents highlighted the efficacy of this pyrazole derivative in reducing neuronal death in models of oxidative stress induced by H2O2. The compound showed a reduction in reactive oxygen species (ROS) levels and improved cell viability by approximately 40% compared to controls .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key considerations for designing Suzuki-Miyaura cross-coupling reactions using this boronic ester?

Methodological Answer: This compound is widely employed in Suzuki-Miyaura reactions due to its stability and reactivity. Key considerations include:

- Catalyst Selection : Pd(PPh₃)₄ (for microwave-assisted reactions ) or Pd(dppf)Cl₂·CH₂Cl₂ (for aryl halide couplings ).

- Solvent System : Biphasic THF/H₂O (3:1) with NaHCO₃ or acetonitrile/water with Na₂CO₃ .

- Reaction Conditions : Microwave irradiation (140°C, 0.5 h) improves efficiency for sterically hindered substrates .

- Purification : Flash column chromatography (FCC) with gradients like MeOH/DCM (0–5%) .

Q. How is the compound’s purity assessed, and what analytical techniques are recommended?

Methodological Answer:

- Purity Analysis : HPLC or GC-MS for quantitative assessment (95% purity is typical ).

- Structural Confirmation : ¹H/¹³C NMR for functional group verification , FT-IR for boron-ester bond characterization , and mass spectrometry (MS) for molecular weight validation .

- Crystallography : Single-crystal X-ray diffraction with SHELX refinement resolves stereochemistry .

Q. What are the recommended storage conditions to maintain stability?

Methodological Answer:

- Storage : Refrigeration (2–8°C) in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .

- Handling : Use dry solvents and gloveboxes to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can conflicting crystallographic data from X-ray diffraction be resolved for derivatives?

Methodological Answer:

- Refinement Tools : SHELXL for small-molecule refinement and SHELXE for phase correction in twinned crystals .

- Complementary Methods : DFT calculations (B3LYP/6-31G* basis set) to validate bond lengths/angles and electronic properties .

- Data Reconciliation : Compare experimental (XRD) and computational (DFT) geometries to identify outliers (e.g., torsional strain) .

Q. What strategies optimize reaction yields with electron-deficient aryl halides?

Methodological Answer:

- Catalyst-Ligand Systems : Use Pd(OAc)₂ with triphenylphosphine for electron-poor substrates .

- Solvent Optimization : Acetonitrile/water enhances solubility of polar intermediates .

- Additives : K₃PO₄ or Cs₂CO₃ improves coupling efficiency by stabilizing boronate intermediates .

Table 1 : Comparison of Reaction Conditions for Suzuki-Miyaura Coupling

Q. How do solvent systems and palladium catalysts influence reaction efficiency?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.